

# The Role of MTHFD2 in Cancer Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                    |           |
|----------------------|--------------------|-----------|
| Compound Name:       | MTHFD2-IN-4 sodium |           |
| Cat. No.:            | B12400388          | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

# **Executive Summary**

Methylenetetrahydrofolate dehydrogenase 2 (MTHFD2) has emerged as a critical enzyme in cancer metabolism and a promising therapeutic target. This mitochondrial enzyme, involved in one-carbon metabolism, is highly expressed in a wide range of tumors while exhibiting low to undetectable expression in most normal adult tissues. Its elevated expression is frequently correlated with poor patient prognosis across various cancer types. MTHFD2 plays a pivotal role in providing one-carbon units for the synthesis of nucleotides and other essential biomolecules required for rapid cancer cell proliferation. Furthermore, it contributes to cellular redox homeostasis by producing NADPH. The suppression of MTHFD2 has been shown to impede cancer cell proliferation, migration, and invasion, highlighting its potential as a target for novel anti-cancer therapies. This technical guide provides a comprehensive overview of the function of MTHFD2 in cancer metabolism, summarizes key quantitative data, outlines detailed experimental protocols for its study, and visualizes its associated signaling pathways.

## **Introduction to MTHFD2**

MTHFD2 is a bifunctional enzyme that catalyzes the NAD+-dependent oxidation of 5,10-methylenetetrahydrofolate to 5,10-methenyltetrahydrofolate and the subsequent hydrolysis of 5,10-methenyltetrahydrofolate to 10-formyltetrahydrofolate. These reactions are crucial steps in mitochondrial folate metabolism, which provides one-carbon units for various biosynthetic pathways, most notably de novo purine synthesis.[1][2] Beyond its canonical role in nucleotide



biosynthesis, MTHFD2 also contributes to the cellular redox balance by producing NADPH.[3] [4]

The expression of MTHFD2 is tightly regulated and is characteristically high during embryonic development and in cancer cells, while being significantly lower in most differentiated adult tissues.[1][2][3] This differential expression pattern makes MTHFD2 an attractive target for cancer therapy, as its inhibition would theoretically have a greater impact on cancer cells while sparing normal tissues.

## MTHFD2 in Cancer: A Quantitative Perspective

The upregulation of MTHFD2 is a common feature across a multitude of cancer types. This section presents a summary of quantitative data regarding MTHFD2 expression, its prognostic significance, the functional consequences of its inhibition, and the potency of targeted inhibitors.

## **MTHFD2 Expression in Cancer Tissues**

MTHFD2 is consistently overexpressed in a wide array of human cancers compared to corresponding normal tissues.[1][3][4] A meta-analysis of 19 different tumor types identified MTHFD2 as one of the most consistently overexpressed metabolic genes.

| Cancer Type          | Fold Change (Tumor vs.<br>Normal)     | Reference   |
|----------------------|---------------------------------------|-------------|
| Colorectal Cancer    | 1.97 - 4.32 (in cell lines)           | [1]         |
| Lung Adenocarcinoma  | Significantly higher in tumor tissues | [5]         |
| Breast Cancer        | Significantly higher in tumor tissues | [6][7][8]   |
| Renal Cell Carcinoma | Significantly higher in tumor tissues | [9][10][11] |
| Ovarian Cancer       | Significantly higher in tumor tissues |             |



## **Prognostic Value of MTHFD2 Expression**

High expression of MTHFD2 is frequently associated with poor clinical outcomes, including reduced overall survival and disease-free survival.[3]

| Cancer Type              | Association of High MTHFD2<br>Expression with Prognosis | Reference   |
|--------------------------|---------------------------------------------------------|-------------|
| Colorectal Cancer        | Shorter overall and disease-<br>free survival           | [12]        |
| Lung Adenocarcinoma      | Worse overall survival                                  | [5][13]     |
| Breast Cancer            | Poorer overall survival                                 | [8][14][15] |
| Renal Cell Carcinoma     | Shorter overall and recurrence-<br>free survival        | [10][11]    |
| Pancreatic Cancer        | Poor overall and disease-free survival                  | [3]         |
| Hepatocellular Carcinoma | Associated with poor patient survival                   | [3]         |

# Functional Consequences of MTHFD2 Inhibition/Knockdown

The depletion or inhibition of MTHFD2 has been demonstrated to significantly impair key malignant phenotypes in cancer cells.



| Cancer Cell Line                        | Phenotypic Effect of<br>MTHFD2<br>Knockdown/Inhibitio<br>n | Quantitative Effect                                           | Reference |
|-----------------------------------------|------------------------------------------------------------|---------------------------------------------------------------|-----------|
| Colorectal Cancer<br>(SW-480, HCT116)   | Inhibition of proliferation and migration                  | Significant reduction in cell viability and migration         | [1]       |
| Ovarian Cancer<br>(SKOV3, OVCAR8)       | Suppression of migration and invasion                      | Significant decrease in migrated and invaded cells            |           |
| Breast Cancer (MCF-7)                   | Weakened proliferation and colony formation                | Marked retardation of cell proliferation and colony formation | [14][15]  |
| Lung Adenocarcinoma<br>(PC-9, H1975)    | Inhibition of proliferation and migration                  | Dramatic inhibition of cell proliferation and migration       | [16]      |
| Renal Cell Carcinoma<br>(786-O, CAKI-1) | Reduced xenograft tumor growth                             | Strong reduction in tumor growth                              | [9][17]   |

## **MTHFD2 Inhibitors**

Several small molecule inhibitors targeting MTHFD2 have been developed and have shown anti-cancer activity in preclinical models.

| Inhibitor  | Target(s)            | IC50 (MTHFD2) | Cancer Model              | Reference |
|------------|----------------------|---------------|---------------------------|-----------|
| LY345899   | MTHFD1/MTHF<br>D2    | 663 nM        | Colorectal<br>Cancer      | [18]      |
| DS18561882 | MTHFD2-<br>selective | Not specified | Breast Cancer             | [18]      |
| TH9619     | MTHFD2               | Not specified | Acute Myeloid<br>Leukemia |           |



# **Signaling Pathways Involving MTHFD2**

MTHFD2 expression and activity are intricately regulated by and, in turn, influence key signaling pathways that are often dysregulated in cancer.

## **Upstream Regulation of MTHFD2**

Several oncogenic signaling pathways converge on the regulation of MTHFD2 expression.



Click to download full resolution via product page

Caption: Upstream regulators of MTHFD2 expression in cancer.

The mTORC1 pathway, a central regulator of cell growth and metabolism, promotes MTHFD2 expression through the transcription factor ATF4.[7] In renal cell carcinoma, the hypoxia-inducible factor HIF-2α directly upregulates MTHFD2 transcription.[9][19] The oncogenic transcription factor c-Myc is another key activator of MTHFD2 expression, often downstream of pathways like KRAS.[20] Conversely, the tumor suppressor p53 has been shown to repress MTHFD2 transcription.[20]



## **Downstream Signaling Mediated by MTHFD2**

MTHFD2 is not merely a metabolic enzyme but also influences downstream signaling cascades that promote cancer progression.



Click to download full resolution via product page

Caption: Downstream signaling pathways influenced by MTHFD2.

In ovarian cancer, MTHFD2 has been shown to activate the STAT3 signaling pathway, which in turn promotes epithelial-mesenchymal transition (EMT), a key process in metastasis.[1] In lung adenocarcinoma, MTHFD2 facilitates tumor progression by activating the AKT/GSK-3 $\beta$ / $\beta$ -catenin signaling pathway.[2]



# **Experimental Protocols for Studying MTHFD2**

This section provides detailed methodologies for key experiments commonly used to investigate the role of MTHFD2 in cancer.

# Western Blot Analysis for MTHFD2 Protein Expression

Objective: To determine the protein levels of MTHFD2 in cell lysates or tissue extracts.

### Materials:

- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Protein assay kit (e.g., BCA assay)
- SDS-PAGE gels
- Transfer buffer
- PVDF or nitrocellulose membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibody against MTHFD2
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- · Imaging system

### Procedure:

- Sample Preparation: Lyse cells or tissues in ice-cold lysis buffer. Centrifuge to pellet cellular debris and collect the supernatant.
- Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.



- SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer. Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
- Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
- Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
- Primary Antibody Incubation: Incubate the membrane with the primary antibody against MTHFD2 (diluted in blocking buffer) overnight at 4°C with gentle agitation.
- Washing: Wash the membrane three times with TBST for 10 minutes each.
- Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
- Washing: Wash the membrane three times with TBST for 10 minutes each.
- Detection: Incubate the membrane with a chemiluminescent substrate and visualize the protein bands using an imaging system.

# Quantitative Real-Time PCR (qRT-PCR) for MTHFD2 mRNA Expression

Objective: To quantify the relative mRNA expression levels of MTHFD2.

#### Materials:

- RNA extraction kit
- Reverse transcription kit
- qPCR master mix (e.g., SYBR Green or TaqMan)
- Primers for MTHFD2 and a housekeeping gene (e.g., GAPDH, ACTB)



Real-time PCR system

#### Procedure:

- RNA Extraction: Isolate total RNA from cells or tissues using an RNA extraction kit.
- RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer.
- Reverse Transcription: Synthesize cDNA from the total RNA using a reverse transcription kit.
- qPCR Reaction Setup: Prepare the qPCR reaction mixture containing the qPCR master mix, forward and reverse primers for MTHFD2 or the housekeeping gene, and cDNA template.
- Real-Time PCR: Perform the qPCR reaction in a real-time PCR system.
- Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values.
   Calculate the relative expression of MTHFD2 mRNA using the ΔΔCt method, normalizing to the housekeeping gene.

## **Transwell Migration and Invasion Assays**

Objective: To assess the effect of MTHFD2 on cancer cell migration and invasion.

### Materials:

- Transwell inserts (8 µm pore size)
- 24-well plates
- Matrigel (for invasion assay)
- Serum-free medium
- Medium with chemoattractant (e.g., 10% FBS)
- Cotton swabs
- Methanol or paraformaldehyde for fixation



Crystal violet stain

#### Procedure:

- Preparation of Inserts: For the invasion assay, coat the top of the Transwell inserts with a thin layer of Matrigel and allow it to solidify. For the migration assay, no coating is needed.
- Cell Seeding: Resuspend cancer cells in serum-free medium and seed them into the upper chamber of the Transwell inserts.
- Chemoattraction: Add medium containing a chemoattractant to the lower chamber of the 24well plate.
- Incubation: Incubate the plate for a duration appropriate for the cell type (typically 12-48 hours) to allow for migration or invasion.
- Removal of Non-migrated/invaded Cells: Carefully remove the non-migrated/invaded cells from the upper surface of the membrane using a cotton swab.
- Fixation and Staining: Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol or paraformaldehyde. Stain the fixed cells with crystal violet.
- Quantification: Count the number of stained cells in several random fields under a microscope.

## **Cell Proliferation Assays (MTT and Colony Formation)**

Objective: To evaluate the effect of MTHFD2 on cancer cell proliferation and survival.

### MTT Assay Protocol:

- Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
- Treatment: Treat the cells with an MTHFD2 inhibitor or transfect with siRNA against MTHFD2.
- MTT Addition: After the desired incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.



- Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or SDS-HCl) to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

### Colony Formation Assay Protocol:

- Cell Seeding: Seed a low density of cancer cells in a 6-well plate.
- Treatment: Treat the cells as desired (e.g., with an MTHFD2 inhibitor).
- Incubation: Incubate the cells for 1-3 weeks, allowing colonies to form.
- Fixation and Staining: Fix the colonies with methanol and stain with crystal violet.
- Colony Counting: Count the number of colonies (typically >50 cells).

# **Future Directions and Therapeutic Implications**

The consistent overexpression of MTHFD2 in a wide range of cancers and its critical role in tumor metabolism and progression make it a highly attractive target for therapeutic intervention. The development of potent and selective MTHFD2 inhibitors is a promising avenue for novel anti-cancer drug discovery.[18] Future research should focus on:

- Elucidating the non-canonical functions of MTHFD2: While its metabolic role is wellestablished, the non-enzymatic functions of MTHFD2 and their contribution to tumorigenesis require further investigation.
- Identifying biomarkers of response to MTHFD2 inhibition: Understanding which tumors are most dependent on MTHFD2 activity will be crucial for patient stratification in clinical trials.
- Investigating combination therapies: Combining MTHFD2 inhibitors with other anti-cancer agents, such as conventional chemotherapies or other targeted therapies, may lead to synergistic effects and overcome drug resistance.

In conclusion, MTHFD2 represents a key node in the metabolic rewiring of cancer cells. A thorough understanding of its multifaceted roles will be instrumental in the development of



effective therapeutic strategies targeting cancer metabolism.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. artscimedia.case.edu [artscimedia.case.edu]
- 2. broadpharm.com [broadpharm.com]
- 3. The Soft Agar Colony Formation Assay PMC [pmc.ncbi.nlm.nih.gov]
- 4. clyte.tech [clyte.tech]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]
- 7. bosterbio.com [bosterbio.com]
- 8. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients PMC [pmc.ncbi.nlm.nih.gov]
- 9. Transwell Assay Protocol Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. addgene.org [addgene.org]
- 11. RT-PCR Protocol Creative Biogene [creative-biogene.com]
- 12. youtube.com [youtube.com]
- 13. MTHFD2 is a Metabolic Checkpoint Controlling Effector and Regulatory T Cell Fate and Function PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. Detailed Western Blotting (Immunoblotting) Protocol [protocols.io]
- 16. mcgill.ca [mcgill.ca]
- 17. Applications of Stable Isotope Labeling in Metabolic Flux Analysis Creative Proteomics [creative-proteomics.com]
- 18. Cell Viability Assays Assay Guidance Manual NCBI Bookshelf [ncbi.nlm.nih.gov]



- 19. Transwell Migration and Invasion Assay the complete breakdown SnapCyte [snapcyte.com]
- 20. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific KG [thermofisher.com]
- To cite this document: BenchChem. [The Role of MTHFD2 in Cancer Metabolism: A
  Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b12400388#role-of-mthfd2-in-cancer-metabolism]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com